molecular formula C20H19NO4 B12116170 (1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one

(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one

Cat. No.: B12116170
M. Wt: 337.4 g/mol
InChI Key: XLMJVOOUQUOYBO-ZDLGFXPLSA-N
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Description

(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one is a complex organic compound with a unique structure that includes a dioxoloisoquinoline core and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline with 4-methoxybenzaldehyde under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential use as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1Z)-1-(7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-ylidene)-3-(4-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

(1Z)-1-(7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-ylidene)-3-(4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C20H19NO4/c1-23-16-4-2-13(3-5-16)8-15(22)10-18-17-11-20-19(24-12-25-20)9-14(17)6-7-21-18/h2-5,9-11,21H,6-8,12H2,1H3/b18-10-

InChI Key

XLMJVOOUQUOYBO-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)/C=C\2/C3=CC4=C(C=C3CCN2)OCO4

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C=C2C3=CC4=C(C=C3CCN2)OCO4

Origin of Product

United States

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